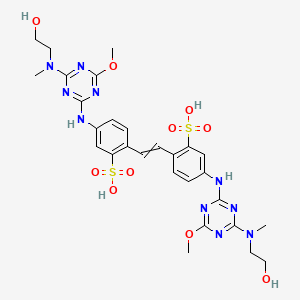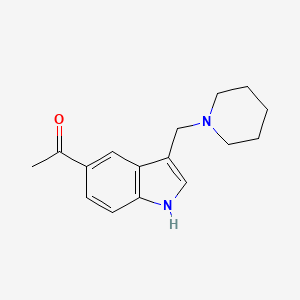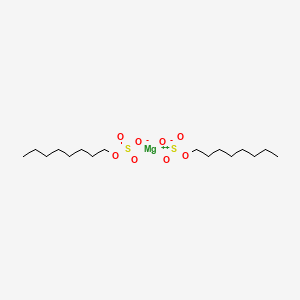
Sulfuric acid, monooctyl ester, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, monooctyl ester, magnesium salt: is a chemical compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid, monooctyl ester, magnesium salt typically involves the sulfation of octyl alcohol with sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction . The reaction conditions usually include a temperature range of 30-60°C and a molar ratio of 1:1 for sulfur trioxide and octyl alcohol .
Industrial Production Methods: In industrial settings, the sulfated product is neutralized with magnesium hydroxide to form the magnesium salt. This process can be carried out in large-scale reactors to produce significant quantities of the compound. The final product is then purified and dried to obtain the desired form, either as a solid or a liquid .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfuric acid, monooctyl ester, magnesium salt primarily undergoes hydrolysis reactions. In acidic hydrolysis, the compound reacts with water to form octyl alcohol and sulfuric acid . In basic hydrolysis, it forms magnesium sulfate and octyl alcohol .
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide or potassium hydroxide.
Major Products:
Acidic Hydrolysis: Octyl alcohol and sulfuric acid.
Basic Hydrolysis: Magnesium sulfate and octyl alcohol.
Applications De Recherche Scientifique
Sulfuric acid, monooctyl ester, magnesium salt has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of sulfuric acid, monooctyl ester, magnesium salt involves its surfactant properties. The compound reduces the surface tension between liquids, allowing them to mix more easily. This is achieved through the interaction of the hydrophobic octyl group with non-polar substances and the hydrophilic sulfate group with polar substances . This dual interaction facilitates the formation of micelles, which encapsulate and solubilize otherwise immiscible substances .
Comparaison Avec Des Composés Similaires
Sodium lauryl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Ammonium lauryl sulfate: Similar in function but uses ammonium instead of magnesium as the counterion.
Magnesium lauryl sulfate: Similar to sulfuric acid, monooctyl ester, magnesium salt but with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring both strong detergency and mildness to the skin .
Propriétés
| 67633-86-7 | |
Formule moléculaire |
C16H34MgO8S2 |
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
magnesium;octyl sulfate |
InChI |
InChI=1S/2C8H18O4S.Mg/c2*1-2-3-4-5-6-7-8-12-13(9,10)11;/h2*2-8H2,1H3,(H,9,10,11);/q;;+2/p-2 |
Clé InChI |
QJAKHFOENYXAQI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


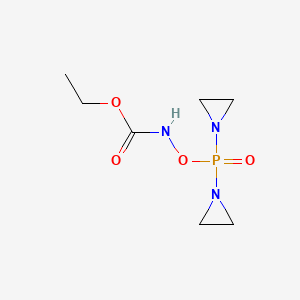
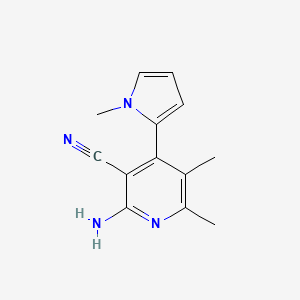
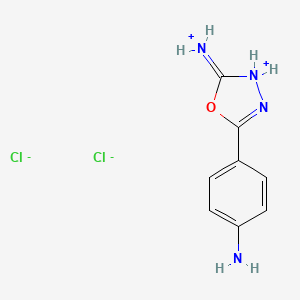
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
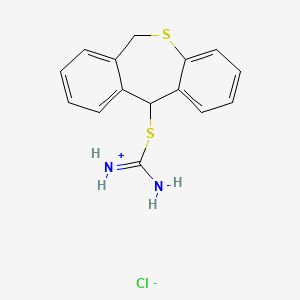
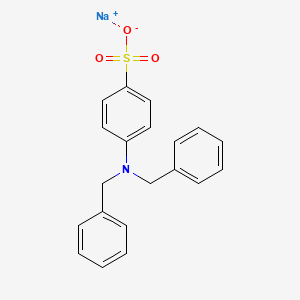
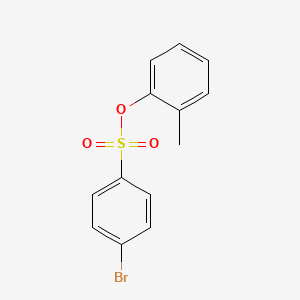
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
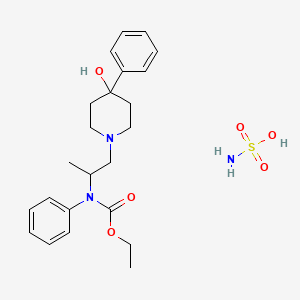

![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
